![molecular formula C7H10N2OS B2970019 N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 40236-03-1](/img/structure/B2970019.png)
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,5H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” is a powder at room temperature . The compound has a molecular weight of 170.23.Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity. This application is crucial in developing new antifungal agents that can be used to treat various fungal infections .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating their potential use in cancer treatment as antitumor and cytotoxic agents .
Anticancer Medicines
The thiazole nucleus is a significant platform in several clinically used anticancer medicines, suggesting that derivatives of thiazole can be applied in the development of new anticancer drugs .
Cell Viability Assessment
Thiazole derivatives are used in assays like the MTT assay to assess cell viability as a function of redox potential, which is essential in various biological and medical research applications .
Proteomics Research
Specialty products containing thiazole structures are utilized in proteomics research to study proteins and their functions, which is fundamental in understanding biological processes and disease mechanisms .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
Thiazole derivatives can have various pharmacokinetic properties, depending on their specific structures and functional groups .
Result of Action
Thiazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and functional groups .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, depending on their specific structures and functional groups .
properties
IUPAC Name |
(NE)-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPWSCBGTZZHJI-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
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